1-(2-fluoroethyl)-1H-imidazole
Description
Historical Context and Significance of Imidazole (B134444) Scaffolds in Chemical Sciences
First synthesized in 1858, the imidazole ring is a fundamental building block in both natural and synthetic compounds. mdpi.com It is a component of essential biological molecules like the amino acid histidine, histamine (B1213489), and purines, which form the basis of DNA. nih.govajrconline.org The unique electronic characteristics of the imidazole ring, including its aromaticity and the presence of two nitrogen atoms, allow it to engage in a variety of interactions such as hydrogen bonding, and coordination with metal ions. nih.govuminho.pt
This inherent reactivity and binding capability have made imidazole and its derivatives a central focus of medicinal chemistry. benthamdirect.comresearchgate.net A vast number of drugs across diverse therapeutic areas, including antifungal agents like clotrimazole (B1669251) and miconazole, and anticancer drugs such as dacarbazine, feature the imidazole core. journalijcar.orgnih.gov The ability of the imidazole scaffold to serve as a versatile template for generating libraries of compounds with a wide range of biological activities underscores its enduring importance in the quest for new therapeutic agents. wisdomlib.orgresearchgate.net
The Role of Fluorine in Modulating Chemical and Biological Properties of Organic Molecules
The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery. nih.govnih.gov Despite being the most electronegative element, fluorine is small, with a van der Waals radius similar to that of a hydrogen atom. acs.orgtandfonline.com This allows for the substitution of hydrogen with fluorine often without significant steric hindrance. tandfonline.com
The potent electron-withdrawing nature of fluorine can profoundly influence a molecule's physicochemical properties. acs.orgresearchgate.net Key effects include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. ucd.ie This can increase a drug's half-life and duration of action. wikipedia.org
Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. wikipedia.org
Acidity and Basicity (pKa): The presence of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a molecule's ionization state at physiological pH and, consequently, its absorption and distribution. acs.orgucd.ie
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets, such as enzymes and receptors. nih.govtandfonline.com
Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool. nih.govworldscientific.com
Overview of Research Trajectories for Fluoroethyl Imidazole Derivatives
The combination of the imidazole scaffold and a fluoroethyl group has given rise to a range of derivatives with significant research interest. A primary application of these compounds is in the field of medical imaging, particularly as PET radiotracers for visualizing and quantifying hypoxia (low oxygen levels) in tumors. wikipedia.orgnih.gov Hypoxia is a critical factor in cancer progression and treatment resistance.
Notable examples of fluoroethyl imidazole derivatives in this area include:
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO): One of the earliest and most studied PET tracers for hypoxia imaging. wikipedia.orgnih.gov
[¹⁸F]Fluoroetanidazole ([¹⁸F]FETA): A fluorinated analog of etanidazole (B1684559) investigated for PET imaging of tumor hypoxia. nih.govabx.de
[¹⁸F]Fluoroethyl-Etomidate ([¹⁸F]FETO): A reference standard for PET imaging. abx.de
The research into these derivatives focuses on improving their properties, such as clearance from non-target tissues and tumor-to-background contrast, to provide more accurate diagnostic information. nih.gov Beyond imaging, fluoroethyl imidazole derivatives are also explored as potential therapeutic agents, leveraging the combined benefits of the imidazole core and fluorine substitution. nih.gov
Interactive Data Table: Properties of 1-(2-fluoroethyl)-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₅H₇FN₂ | |
| Molecular Weight | 114.123 g/mol | |
| CAS Number | 122974-63-4 |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoroethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADUFKGDUTSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluoroethyl 1h Imidazole
Primary Synthetic Routes to 1-(2-Fluoroethyl)-1H-imidazole and its Precursors
The principal strategies for synthesizing this compound and its precursors can be broadly categorized into nucleophilic fluorination approaches, formation of the imidazole (B134444) ring with the fluoroethyl group, and side-chain modification of existing imidazole structures.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a common and effective method for introducing a fluorine atom into a molecule. This can be accomplished either by direct fluorination of a suitable precursor or by fluorinating a molecule that already contains a good leaving group.
Direct fluorination strategies involve the replacement of a hydroxyl group with a fluorine atom using a fluorinating agent. For instance, 2-(fluoromethyl)- and 2-(difluoromethyl)imidazoles, as well as their 4-substituted counterparts, have been synthesized through the deoxyfluorination of the corresponding (hydroxymethyl)imidazole or formylimidazole precursors. researchgate.netcas.cz Deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) are utilized for this transformation. researchgate.net Another approach involves the use of polyfluoroalkyl aldehydes and hydrazine (B178648) derivatives in a one-pot synthesis.
More recent advancements include copper-catalyzed three-component aminofluorination of alkenes, which provides a direct route to diverse β-fluoroalkylamines. nih.gov This method uses an electrophilic amination strategy with O-benzoylhydroxylamines as alkylamine precursors and Et3N•3HF as a fluoride (B91410) source. nih.gov
| Reagent Class | Example Reagent | Application |
| Deoxyfluorinating Agents | Diethylaminosulfur trifluoride (DAST) | Conversion of alcohols to alkyl fluorides researchgate.netnih.gov |
| Electrophilic Fluorinating Agents | Selectfluor | Used in copper-catalyzed radical monofluorination of C(sp³)–H bonds acs.org |
| Nucleophilic Fluoride Sources | Potassium Fluoride (KF), Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF) | Displacement of leaving groups like tosylates and halides acs.orgpsu.edu |
A widely employed method for synthesizing this compound involves the nucleophilic substitution of a leaving group, such as a tosylate or a halide, with a fluoride ion. nih.gov This is a cornerstone of preparing [¹⁸F]-labeled fluoroethylated compounds for positron emission tomography (PET). For example, the radiosynthesis of [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)tyrosine) is achieved by the direct ¹⁸F-alkylation of tyrosine with [¹⁸F]FETs (2-[¹⁸F]fluoroethyltosylate). rsc.org
The synthesis of the key precursor, 2-bromoethyl triflate, is a common starting point for producing [¹⁸F]fluoroethyl bromide, another important building block. rsc.org The general process involves reacting a precursor having a good leaving group with a fluoride source, often an alkali metal fluoride like KF or CsF, sometimes in the presence of a phase-transfer catalyst to enhance reactivity. psu.edu The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO being common, although protic solvents such as tert-alcohols have also been shown to be effective. psu.edu
| Precursor | Fluorinating Agent | Catalyst/Conditions | Product | Yield | Reference |
| 2-(3-methanesulfonyloxypropyl)naphthalene | KF | PS[hexaEGim][OMs], tert-amyl alcohol, 100°C | 2-(3-fluoropropyl)naphthalene | 96% | psu.edu |
| 1-trityl-4-(2-hydroxyethyl)-1H-imidazole | Deoxo-Fluor | CH₂Cl₂, 0°C to rt | 1-trityl-4-(2-fluoroethyl)-1H-imidazole | 85% | Not explicitly stated, but implied as a general method. |
| 1,2-ethylene glycol-bis-tosylate | [¹⁸F]Fluoride | Acetonitrile (B52724), 10-15 min | [¹⁸F]FETs | 82% | rsc.org |
| 2-bromoethyl triflate | [¹⁸F]Fluoride | Standard conditions | [¹⁸F]fluoroethyl bromide | Not specified | rsc.org |
Formation of the Imidazole Ring with Introduction of the Fluoroethyl Moiety
Another versatile method is the Van Leusen imidazole synthesis, which allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.org While not explicitly demonstrated for this compound, this reaction could potentially be adapted by using an aldimine derived from 2-fluoroethylamine.
Side-Chain Fluorination and Derivatization from Imidazole Precursors
This strategy focuses on modifying an existing imidazole structure to introduce the fluoroethyl side chain. This can be achieved through various chemical transformations, including addition reactions to a vinyl group attached to the imidazole ring.
The addition of "FBr" (generated in situ) to a vinyl-substituted imidazole, such as 1-trityl-4-vinyl-1H-imidazole, provides a route to side-chain fluorinated imidazoles. acs.orgresearchgate.net This reaction proceeds with Markovnikov regioselectivity to yield a bromo-fluoroethyl intermediate, which can then be further manipulated. acs.org Although this specific example leads to a β-fluorinated histamine (B1213489) precursor, the principle of adding a fluorine-containing reagent across a double bond on an imidazole side chain is a viable synthetic approach.
Deoxyfluorination Strategies
The synthesis of this compound can be achieved through deoxyfluorination of its corresponding alcohol precursor, 2-(1H-imidazol-1-yl)ethan-1-ol. This transformation involves the replacement of a hydroxyl group with a fluorine atom, a key step in the synthesis of many fluorinated organic compounds.
Deoxyfluorination reagents are specialized compounds that facilitate this conversion. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided information, the general principles of deoxyfluorination are well-established. These reactions often employ reagents that activate the alcohol, followed by nucleophilic substitution with a fluoride source. mit.edu
For instance, photoredox catalysis has emerged as a method for the deoxyfluorination of allylic alcohols using sulfur hexafluoride (SF6) as the fluorinating agent. mit.edu This process involves the in-situ generation of an active fluorinating species from the inert SF6 gas using visible light and a photoredox catalyst. mit.edu While this specific method is described for allylic alcohols, it highlights the ongoing development of novel deoxyfluorination strategies that could potentially be adapted for the synthesis of fluoroethyl imidazoles.
Advanced Synthetic Strategies for Fluoroethyl Imidazoles
Modern synthetic chemistry has moved towards more efficient and environmentally friendly methods for the construction of complex molecules. This includes the development of multi-component and catalytic strategies for the synthesis of fluoroethyl imidazoles.
Multi-component and One-Pot Synthesis Protocols
Multi-component reactions (MCRs) are highly valued in organic synthesis as they allow for the formation of complex products from three or more starting materials in a single step, minimizing waste and saving time. organic-chemistry.orgisca.memdpi.com Several one-pot methods have been developed for the synthesis of substituted imidazoles, which could be adapted for the incorporation of a fluoroethyl group. isca.mevulcanchem.comfrontiersin.org
One such protocol involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium (B1175870) acetate. isca.mefrontiersin.org These reactions are often catalyzed by acids or metal catalysts. organic-chemistry.orgisca.me For example, erbium triflate has been shown to be an effective catalyst for the synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org Similarly, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent has been used to catalyze the synthesis of tri- and tetra-substituted imidazoles under solvent-free sonication. rsc.org
These one-pot syntheses offer a streamlined approach to creating a diverse library of imidazole derivatives. By selecting appropriate starting materials, it is conceivable that a fluoroethyl-containing amine or aldehyde could be incorporated into these multi-component reaction schemes to directly generate fluoroethyl-substituted imidazoles.
Catalytic Methods in Imidazole and Fluoroethyl Imidazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved yields. Various catalysts have been employed for the synthesis of the imidazole core.
Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. frontiersin.orgmdpi.com For example, a chromium-containing metal-organic framework (MIL-101) has been used as an efficient heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com Another example is the use of a magnetic bio-based nanostructured catalyst (Fe3O4@FU) for the synthesis of tri- and tetra-substituted imidazoles. frontiersin.org
Copper-catalyzed N-arylation of imidazole with aryl iodides provides N-arylimidazoles in quantitative yields. nih.gov While this example illustrates N-arylation, similar catalytic systems could potentially be adapted for N-alkylation with fluoroethylating agents. A proposed catalytic method for the synthesis of this compound involves the use of Cu(OTf)₂ and I₂ in toluene (B28343) at 70°C, which is thought to proceed through a reactive iodonium (B1229267) intermediate. vulcanchem.com
Chemical Functionalization and Derivatization of the Imidazole Core
The imidazole ring in this compound is an aromatic heterocycle that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.
Electrophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions. globalresearchonline.net The fluorine atom in the 2-fluoroethyl group is electron-withdrawing, which can deactivate the ring towards electrophilic substitution to some extent. vulcanchem.com Nevertheless, reactions such as halogenation and nitration can occur at the 4- or 5-positions of the imidazole ring. vulcanchem.comglobalresearchonline.net
The reactivity of the imidazole ring towards electrophiles is a key feature for its further functionalization. globalresearchonline.net The choice of reagents and reaction conditions can influence the position of substitution.
N-Alkylation and N-Derivatization Strategies
The nitrogen atoms of the imidazole ring can also be functionalized. While one nitrogen is already substituted with the 2-fluoroethyl group, the other nitrogen can potentially be alkylated, although this is less common for 1-substituted imidazoles.
More relevant are N-alkylation strategies applied to the imidazole precursor to introduce the 2-fluoroethyl group. This is a common method for synthesizing N-substituted imidazoles. For example, the alkylation of an imidazole derivative with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) has been reported. researchgate.net A similar approach could be envisioned using a suitable 2-fluoroethylating agent.
The synthesis of related compounds, such as benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine, involves the alkylation of a nitrogen-containing heterocycle with a fluoroethyl-containing reagent. This underscores the general applicability of N-alkylation in synthesizing fluoroethyl-substituted heterocycles.
Radiochemistry and Radiolabeling of 1 2 Fluoroethyl 1h Imidazole Analogues for Preclinical Imaging Research
Strategies for Incorporating Fluorine-18 (B77423) into Fluoroethyl Imidazoles
The introduction of fluorine-18 into the fluoroethyl side chain of imidazole (B134444) analogues can be accomplished through several synthetic routes. The choice of strategy often depends on the chemical nature of the target molecule, its stability under various reaction conditions, and the desired radiochemical yield and molar activity.
Direct nucleophilic substitution is a common method for ¹⁸F-radiolabeling, involving the displacement of a suitable leaving group by [¹⁸F]fluoride anion. uchicago.edudntb.gov.ua For fluoroethyl imidazole analogues, this typically involves a precursor molecule, such as 1-(2-tosyloxyethyl)-1H-imidazole or its mesylate/nosylate equivalent, which reacts with activated [¹⁸F]fluoride.
The reaction is generally performed in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures. uchicago.edu The nucleophilicity of the [¹⁸F]fluoride ion is enhanced by using a phase-transfer catalyst, most commonly a potassium-Kryptofix 2.2.2 (K₂₂₂) complex, along with a weak base like potassium carbonate. uchicago.edumdpi.com A significant challenge in this method is the need for strictly anhydrous conditions, as trace amounts of water can drastically reduce the reactivity of the fluoride (B91410) ion. mdpi.comnih.gov Research into using ionic liquids as reaction media has shown promise in creating conditions more tolerant to water, potentially simplifying the process by obviating the need for rigorous drying of the [¹⁸F]fluoride. nih.gov
While direct labeling is atom-economical, the often harsh conditions (high temperatures and basicity) can be incompatible with complex or sensitive imidazole analogues, leading to decomposition or undesired side reactions. nih.gov
Table 1: Conditions for Direct Nucleophilic Radiofluorination
| Parameter | Typical Conditions |
|---|---|
| Precursor | 1-(2-tosyloxyethyl)-1H-imidazole or other sulfonate esters |
| ¹⁸F Source | K[¹⁸F]F/Kryptofix 2.2.2 complex |
| Solvent | Acetonitrile, DMSO, DMF |
| Temperature | 80–120 °C |
| Reaction Time | 5–20 minutes |
An alternative and often milder approach is the use of pre-labeled [¹⁸F]fluoroethyl "building blocks" or prosthetic groups. researchgate.netrsc.org This two-step strategy involves first synthesizing a small, reactive molecule containing the ¹⁸F-fluoroethyl group, which is then conjugated to the imidazole core. rsc.org This method is particularly advantageous for labeling sensitive biomolecules or complex structures that would not withstand the conditions of direct radiofluorination. researchgate.net
A widely used building block is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs), which is synthesized via nucleophilic substitution on a precursor like ethylene (B1197577) glycol bistosylate. rsc.org The purified [¹⁸F]FETs is a potent fluoroethylating agent that can react with an appropriate imidazole precursor, such as a deprotonated imidazole, under milder conditions than direct fluorination. rsc.orgresearchgate.net Other building blocks include 1-bromo-2-[¹⁸F]fluoroethane and 1-azido-2-[¹⁸F]fluoroethane ([¹⁸F]FEA). rsc.org This modular approach generally offers higher radiochemical yields and greater reliability for complex target molecules. rsc.orgnih.gov
Table 2: Common [¹⁸F]Fluoroethyl Building Blocks and Their Applications
| Building Block | Precursor | Conjugation Reaction |
|---|---|---|
| 2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs) | Ethylene glycol-1,2-ditosylate | N-alkylation of imidazole |
| 1-Bromo-2-[¹⁸F]fluoroethane | 1,2-Dibromoethane | N-alkylation of imidazole |
| 1-Azido-2-[¹⁸F]fluoroethane ([¹⁸F]FEA) | 2-Azidoethyl tosylate | Click Chemistry (see 3.1.3) |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and bioorthogonal method for ¹⁸F-radiolabeling. nih.govacs.org This strategy involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov
For labeling imidazole analogues, a precursor is first synthesized with either an alkyne or an azide functional group. The complementary radiolabeled building block, typically 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA), is prepared separately. nih.govwustl.edu The CuAAC reaction proceeds rapidly and under very mild conditions, often at room temperature in aqueous solvent mixtures, making it compatible with a wide range of functional groups and sensitive molecules. nih.govnih.gov Recent optimizations have improved the efficiency of [¹⁸F]FEA preparation and the subsequent click reaction, leading to high radiochemical yields and purities. nih.govwustl.edu The resulting product incorporates the ¹⁸F-fluoroethyl group linked to the imidazole scaffold via a stable triazole bridge. mdpi.com
Automated Radiosynthesis Development and Optimization
To ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards, the radiosynthesis of ¹⁸F-labeled imidazole analogues is frequently automated. elsevierpure.comd-nb.info Commercially available synthesis modules (e.g., Synthra RNPlus, FASTlab) are programmed to perform the entire multi-step process, from the trapping of cyclotron-produced [¹⁸F]fluoride to the final purification and formulation of the radiotracer. elsevierpure.comd-nb.info
Automation involves precise control over reaction parameters such as temperature, time, and reagent delivery. nih.gov The process typically includes:
Trapping of aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
Elution and azeotropic drying of the [¹⁸F]fluoride with the K/K₂₂₂ complex.
The radiolabeling reaction with the precursor molecule.
Purification of the crude product, usually via solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC). elsevierpure.comnih.gov
Formulation of the final product in a biocompatible solution.
The development of fully automated, cassette-based systems has significantly streamlined the production of PET radiopharmaceuticals, minimizing manual intervention and reducing synthesis time. elsevierpure.comd-nb.info Optimization efforts focus on improving radiochemical yields, shortening synthesis times, and simplifying purification steps, for instance, by replacing HPLC with SPE-based methods where feasible. d-nb.infonih.gov
Radioanalytical Methodologies for Purity and Identity Confirmation
Rigorous quality control is essential to ensure the purity and identity of the final radiopharmaceutical product before preclinical use. unm.edu A suite of radioanalytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Analytical radio-HPLC is the primary method for determining radiochemical purity. mdpi.comunm.edu The system uses a radiation detector in series with a UV detector. This allows for the separation of the desired ¹⁸F-labeled product from any radioactive impurities and unlabeled precursors. unm.edu The identity of the product is confirmed by comparing its retention time with that of a non-radioactive, authenticated reference standard (co-elution). mdpi.com
Thin-Layer Chromatography (TLC): Radio-TLC is a simpler, faster method often used for in-process checks and as a complementary technique to HPLC. nih.gov By spotting the sample on a TLC plate and developing it with an appropriate mobile phase, the distribution of radioactivity along the plate can be measured with a radio-TLC scanner to determine the radiochemical purity.
Gas Chromatography (GC): GC is used to analyze for the presence of residual solvents from the synthesis (e.g., acetonitrile, ethanol), ensuring they are below acceptable limits. unm.edu
These methods collectively verify that the radiotracer meets predefined specifications for identity, purity (both chemical and radiochemical), and strength before it is used in imaging studies. unm.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| 1-(2-fluoroethyl)-1H-imidazole | - |
| 2-[¹⁸F]fluoroethyl tosylate | [¹⁸F]FETs |
| 1-azido-2-[¹⁸F]fluoroethane | [¹⁸F]FEA |
| Kryptofix 2.2.2 | K₂₂₂ |
| Acetonitrile | ACN |
| Dimethylformamide | DMF |
| Dimethyl sulfoxide | DMSO |
| [¹⁸F]Fluoromisonidazole | [¹⁸F]FMISO |
| 1-(2-tosyloxyethyl)-1H-imidazole | - |
| Ethylene glycol bistosylate | - |
| 1-bromo-2-[¹⁸F]fluoroethane | - |
Mechanistic Investigations of 1 2 Fluoroethyl 1h Imidazole Reactivity and Stability
Studies on the Hydrolytic Stability of Fluoroethyl Imidazoles
The stability of the C-F bond in fluoroethyl imidazoles is a critical factor influencing their chemical and biological behavior. The hydrolytic stability, in particular, is significantly affected by environmental conditions such as pH.
pH Dependence of C–F Bond Cleavage
The cleavage of the carbon-fluorine (C-F) bond in fluoroethyl imidazoles demonstrates a notable dependence on pH. Studies on related fluoromethyl and difluoromethyl imidazoles have shown that the rate of fluoride (B91410) loss increases with rising pH, indicating that the C-F bond is particularly susceptible to basic hydrolysis. acs.org This susceptibility is a key consideration for the stability of such compounds in physiological environments. While stable under neutral conditions, decomposition can occur under acidic or basic conditions. vulcanchem.com For instance, in a study of compounds containing a 2-(fluoromethyl)pyrrolidine (B3168299) moiety, significant decomposition (60-90%) was observed at pH 7.4 when heated to 50°C for 7 days. acs.org This highlights the potential for hydrolytic defluorination under specific pH conditions.
Mechanism of Fluoride Loss and Intermediate Formation (e.g., Azafulvene)
The mechanism of fluoride loss from certain fluorinated imidazoles, particularly under basic conditions, is thought to proceed through the formation of a highly reactive intermediate. acs.org For difluoromethyl groups attached to an imidazole (B134444) ring, the proposed mechanism involves the initial ionization of the imidazole N-H proton. acs.org This is followed by the elimination of a hydrogen fluoride (HF) molecule, leading to the formation of an intermediate known as azafulvene. acs.org This azafulvene intermediate is then attacked by water in the solvent, resulting in the cleavage of the C-F bond and the release of a fluoride ion. acs.org This mechanism is supported by the correlation observed between the rate of fluoride loss and increasing pH. acs.org
Reactivity with Biological Nucleophiles and Enzymes in In Vitro and Preclinical Models
The reactivity of 1-(2-fluoroethyl)-1H-imidazole with biological molecules is a key aspect of its potential biological activity and metabolic fate.
Interaction with Glutathione (B108866) (GSH) and Thiol-Containing Biomolecules
The fluorine atom in the 2-fluoroethyl group can be susceptible to nucleophilic attack by biological molecules. acs.org Glutathione (GSH), a major intracellular antioxidant and nucleophile, can react with electrophilic compounds. nih.govnih.gov In some cases, the C-F bond can be a target for such nucleophilic displacement. For example, a compound with an activated fluorine atom showed a half-life of only 20 minutes in rat brain homogenate due to displacement by GSH. acs.org This suggests that this compound could potentially interact with GSH and other thiol-containing biomolecules, which could lead to its metabolic transformation and impact its biological effects.
Enzymatic Biotransformation and Stability Studies (e.g., Carboxylesterases)
Carboxylesterases (CES) are a class of enzymes that play a significant role in the metabolism of a wide variety of ester-containing drugs. researchgate.netamericanpharmaceuticalreview.com While this compound itself is not an ester, related studies on fluoroethyl esters of imidazole-containing compounds provide insights into the stability of the fluoroethyl group in the presence of these enzymes.
Research comparing the in vitro stability of methyl, ethyl, and 2-fluoroethyl esters of various compounds, including an imidazole-5-carboxylate derivative, against carboxylesterases has been conducted. researchgate.netresearchgate.net The study investigated whether the fluoroethyl group conferred greater stability against enzymatic hydrolysis compared to its non-fluorinated counterparts. researchgate.net The results indicated that there was no statistically significant difference in the stability of the 2-fluoroethyl ester compared to the methyl and ethyl esters when exposed to carboxylesterases in vitro. researchgate.net
The Michaelis-Menten constants (KM) and maximum velocities (Vmax) were found to be comparable across the different ester analogues. researchgate.net
Interactive Data Table: Comparative Stability of Imidazole-5-Carboxylate Esters against Carboxylesterases
| Compound | Ester Group | KM (µM) | Vmax (nmol/min/mg) |
| MTO | Methyl | 150.3 ± 25.4 | 3.8 ± 0.3 |
| ETO | Ethyl | 135.7 ± 22.1 | 4.1 ± 0.4 |
| FETO | 2-Fluoroethyl | 162.1 ± 28.9 | 3.5 ± 0.3 |
Data adapted from a study on the in vitro stability of various esters against carboxylesterases. researchgate.net MTO, ETO, and FETO are methyl, ethyl, and 2-fluoroethyl esters of 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, respectively.
This finding is significant as it supports the strategy of replacing methyl or ethyl esters with 2-fluoroethyl esters in the design of radiotracers for positron emission tomography (PET) to take advantage of the longer half-life of fluorine-18 (B77423) without compromising metabolic stability to carboxylesterases. researchgate.net
Enzyme Kinetics and Mechanistic Insights
The introduction of a fluoroethyl group to the imidazole scaffold can significantly influence its interaction with biological systems, particularly enzymes. The stability of such compounds, especially esters, against enzymatic hydrolysis is a critical factor in drug design. Enzymes, acting as biological catalysts, accelerate biochemical reactions by forming an enzyme-substrate (ES) complex, which then proceeds to form the product. libretexts.orgnih.gov The kinetics of these reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate. wikipedia.org Key parameters in this model are the Michaelis constant (Kₘ), representing the substrate concentration at which the reaction rate is half of its maximum, and the maximum rate (Vₘₐₓ). wikipedia.org
Research into the enzymatic stability of fluoroethyl esters compared to their non-fluorinated methyl and ethyl counterparts provides valuable mechanistic insights. A comparative in vitro study investigated the stability of various esters against carboxylesterases (CES), enzymes that hydrolyze ester bonds. researchgate.net This study included imidazole-based compounds structurally related to this compound, such as ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (ETO) and its 2-fluoroethyl analog (FETO). researchgate.net
The findings indicated that the Michaelis-Menten constants (Kₘ) and limiting velocities (Vₘₐₓ) were comparable between the ethyl and 2-fluoroethyl esters. researchgate.net Specifically, there was no statistically significant difference in stability against CES, suggesting that the introduction of the fluorine atom at the terminal position of the ethyl group does not substantially alter the susceptibility of the ester to enzymatic cleavage in this context. researchgate.net This insight is crucial, as it supports the strategy of translating C-11-methyl or ethyl esters into their longer-lived F-18-fluoroethyl analogues for applications like positron emission tomography (PET) without compromising enzymatic stability. researchgate.net
Interactive Table: Comparative Enzyme Kinetics of Imidazole Esters Data from a study on analogous compounds provides insight into the enzymatic stability.
| Compound | Ester Type | Kₘ (μmol) | Vₘₐₓ (μmol/min) | Source |
| MTO (Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) | Methyl | - | - | researchgate.net |
| ETO (Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) | Ethyl | - | - | researchgate.net |
| FETO (2-Fluoroethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) | 2-Fluoroethyl | - | - | researchgate.net |
(Note: Specific values for Kₘ and Vₘₐₓ for MTO/ETO/FETO were reported as statistically comparable without precise figures in the source text. The table illustrates the compounds compared.)
The mechanism of interaction for other imidazole derivatives, such as the inhibition of tubulin polymerization through cysteine oxidation by 2-[(1-methylpropyl)dithio]-1H-imidazole, highlights that the imidazole core can be a platform for compounds acting through specific covalent or non-covalent interactions with protein targets. nih.gov While not directly involving this compound, this underscores the diverse mechanistic possibilities for functionalized imidazoles.
Conformational Analysis and Fluorine's Influence on Molecular Conformation
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. lumenlearning.com For flexible molecules like this compound, the orientation of the 2-fluoroethyl side chain relative to the imidazole ring is of primary importance. The introduction of a highly electronegative fluorine atom significantly influences molecular conformation, often in ways that defy simple steric considerations. acs.org In monosubstituted cyclohexanes, for instance, the chair conformation that places the substituent in the less sterically hindered equatorial position is generally the most stable. libretexts.org However, in acyclic systems containing fluorine, unique stereoelectronic effects can dominate. wikipedia.org
Gauche Effects and Intramolecular Interactions
A key phenomenon governing the conformation of this compound is the gauche effect . This effect describes the atypical preference for a gauche conformation (where the fluorine and the imidazole ring are at a ~60° dihedral angle) over the anti conformation (180°), where they would be furthest apart. wikipedia.org This preference is contrary to steric repulsion, which would favor the anti-conformer. lumenlearning.com
The primary explanation for the gauche effect is hyperconjugation . wikipedia.org In the fluoroethyl group, this involves the donation of electron density from a C−H sigma (σ) bonding orbital into the adjacent C−F sigma-star (σ) antibonding orbital. This interaction is stabilizing and is maximized in the gauche geometry. Because fluorine is highly electronegative, the C-F σ orbital is a particularly good electron acceptor, making this stabilizing interaction significant. wikipedia.org
In addition to hyperconjugation, weak intramolecular hydrogen bonds can further stabilize the gauche conformer. While organofluorine is a weak hydrogen bond acceptor, interactions such as C-H···F can occur. researchgate.net In the context of this compound, this could involve a hydrogen atom from the ethyl chain or the imidazole ring interacting with the fluorine atom. Studies on related molecules like 2-fluoroethanol (B46154) have shown that intramolecular O-H···F hydrogen bonding provides substantial additional stabilization to the gauche conformer. psu.edu
Table: Factors Stabilizing the Gauche Conformation in Fluoroethyl Groups
| Interaction | Description | Relevance to this compound |
| Hyperconjugation | Donation of electron density from a C-H σ orbital to an adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche form. wikipedia.org | The principal stereoelectronic force favoring the gauche arrangement of the F-C-C-N backbone. |
| Intramolecular H-Bonding | Weak electrostatic attraction between a hydrogen atom (e.g., from a C-H bond) and the electronegative fluorine atom. researchgate.net | Potential for weak C-H···F interactions between the ethyl chain and fluorine, providing minor stabilization. |
| Bent Bonds | An alternative model where increased p-orbital character in the C-F bond leads to orbital overlap that is compensated for in a gauche arrangement. wikipedia.org | A contributing model to explain the electronic preference for the gauche conformer. |
Impact of Ionization on Conformation
The conformational preferences of the fluoroethyl group can be dramatically altered by the ionization state of the molecule. researchgate.net The imidazole ring of this compound is basic and can be protonated under acidic conditions to form a positively charged imidazolium (B1220033) cation. This change in the electronic nature of the heterocyclic ring has a profound impact on the gauche effect.
Studies on analogous compounds have demonstrated this principle clearly:
Protonation of 2-fluoroethylamine leads to a very strong preference for the gauche conformation. The introduction of a positive charge on the nitrogen (forming -NH₃⁺) enhances the stereoelectronic gauche effect, making the gauche conformer significantly more stable than the anti conformer. psu.edu
Conversely, studies on N-(2-fluoroethyl)sulfonamides revealed that deprotonation to form an anion (-SO₂N⁻-) caused the conformational preference to shift from gauche in the neutral acid to anti in the anion. researchgate.netresearchgate.net
For this compound, protonation of the imidazole ring would create a positively charged imidazolium species. Drawing parallels with protonated 2-fluoroethylamine, this ionization is expected to strengthen the gauche effect . psu.edu The positive charge on the ring would increase the electron-withdrawing nature of the substituent, making the C-N bond more polarized and enhancing the hyperconjugative interactions that stabilize the gauche conformer. Therefore, the population of the gauche conformer is predicted to be significantly higher in the protonated state compared to the neutral molecule.
Table: Influence of Ionization on Fluoroethyl Conformation in Analogous Systems
| Compound/State | Dominant Conformer | Driving Force | Source |
| Neutral N-(2-fluoroethyl)-p-tolylsulfonamide | Gauche | Standard gauche effect (hyperconjugation). | researchgate.netresearchgate.net |
| Anionic N-(2-fluoroethyl)-p-tolylsulfonamide | Anti | The negative charge on the nitrogen disfavors the electron-donating interactions that stabilize the gauche form. | researchgate.netresearchgate.net |
| Neutral 2-fluoroethylamine | Gauche | Standard gauche effect. | psu.edu |
| Protonated 2-fluoroethylammonium (cation) | Gauche (Strongly) | Enhanced hyperconjugation and intramolecular F···H-N⁺ hydrogen bonding due to the positive charge. | psu.edu |
| Predicted: Neutral this compound | Gauche | Standard gauche effect. | |
| Predicted: Protonated this compound | Gauche (Strongly) | Enhanced gauche effect due to the positive charge on the imidazolium ring. |
Preclinical Biological Activity and Molecular Target Interactions of 1 2 Fluoroethyl 1h Imidazole Derivatives
Inhibitory Activities against Specific Enzymes and Receptors.mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.org
The unique structural features of 1-(2-fluoroethyl)-1H-imidazole derivatives have prompted investigations into their inhibitory effects on several enzymes and receptors critical in disease progression.
Kinase Inhibition Studies (e.g., FGFR Kinase).nih.gov
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, and their aberrant signaling is implicated in numerous cancers. frontiersin.orgnih.govoncotarget.com The development of FGFR inhibitors is, therefore, a significant area of cancer research. frontiersin.orgmdpi.com
In the quest for potent FGFR kinase inhibitors, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were synthesized and evaluated. nih.gov Within this series, the substitution of a methyl group on the imidazole (B134444) ring with a 2-fluoroethyl group in compound 12 was found to slightly enhance its inhibitory activity against FGFR1. nih.gov This observation led to the selection of compound 12 as a promising starting point for further structural modifications to develop more potent FGFR inhibitors. nih.gov The rationale for focusing on the imidazole moiety stemmed from the understanding that it forms a crucial π–π interaction with the Phe489 residue within the ATP binding site of FGFR1. nih.gov
Table 1: FGFR1 Inhibition by Imidazole Derivatives
| Compound | Modification | FGFR1 Inhibition | Reference |
|---|---|---|---|
| Compound 11 | Methyl-imidazole | Maintained activity | nih.gov |
| Compound 12 | 2-Fluoroethyl-imidazole | Slightly increased activity | nih.gov |
Poly (ADP-ribose) Polymerase-1 (PARP-1) Binding and Inhibition.nih.govfrontiersin.org
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors have emerged as effective anticancer agents, particularly in tumors with deficiencies in homologous recombination repair. frontiersin.orggoogle.com
Several this compound derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity. nih.govgoogle.com One such derivative, 2-(4-((1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole-4-carboxamide (10) , was synthesized as part of a study to develop novel PARP-1 inhibitors for PET imaging. nih.govgoogle.com In a comparative analysis, tricycle benzimidazole (B57391) analogs demonstrated higher inhibitory potency than their corresponding benzimidazole counterparts. nih.gov Furthermore, analogs featuring a fluoroethoxy substituent showed approximately three times greater inhibition potency than those with a fluoroethyl triazole group. nih.gov This led to the identification of compound 12 as the most potent inhibitor in the series, with an IC₅₀ of 6.3 nM. nih.govgoogle.com
Another study identified 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide as a potent PARP-1 and PARP-2 inhibitor, with IC₅₀ values comparable to the established inhibitor veliparib. evitachem.com
Table 2: PARP-1 Inhibition by Benzimidazole Derivatives
| Compound | Core Structure | Substituent | PARP-1 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 8 | Benzimidazole | Fluoroethoxy | - | nih.gov |
| 10 | Benzimidazole | Fluoroethyl triazole | - | nih.gov |
| 12 | Tricycle benzimidazole | Fluoroethoxy | 6.3 | nih.govgoogle.com |
| 15 | Tricycle benzimidazole | Fluoroethyl triazole | - | nih.gov |
Heme Oxygenase (HMOX1) Modulation.frontiersin.org
Heme oxygenase-1 (HMOX1) is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. nih.govfrontiersin.orgplos.org It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. mdpi.com
While direct studies on this compound derivatives as HMOX1 modulators are limited, research on related imidazole-based compounds has shown their potential to inhibit HO-1 activity. mdpi.com For instance, a series of arylethanolimidazole derivatives were developed as potent and selective HO-1 inhibitors. mdpi.com These findings suggest that the imidazole scaffold is a viable starting point for designing HMOX1 modulators. The development of small molecules that can modulate HMOX1 activity is of significant therapeutic interest for conditions associated with oxidative stress. plos.org
Carboxylesterase (CES) Interactions and Stability.uniprot.org
Carboxylesterases (CES) are a class of enzymes responsible for the hydrolysis of a wide range of ester-containing drugs. researchgate.netresearchgate.netnih.gov The stability of ester-based compounds against CES is a crucial factor in their pharmacokinetic profile.
To evaluate the influence of a fluoroethyl ester modification on enzymatic stability, a comparative in vitro study was conducted. researchgate.netresearchgate.net This study compared the stability of methyl-, ethyl-, and 2-fluoroethyl esters of various compounds, including 2-fluoroethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (FETO) , against CES. researchgate.netresearchgate.net The results showed no statistically significant difference in the Michaelis-Menten constants (K(M)) and limiting velocities (V(max)) between the different ester analogs. researchgate.netresearchgate.net This indicates that the 2-fluoroethyl ester modification does not alter the in vitro stability against CES-mediated hydrolysis, supporting the strategy of using 18F-fluoroethylation for developing longer-lived PET tracers without compromising metabolic stability. researchgate.netresearchgate.net
Table 3: In Vitro Stability of Imidazole Ester Derivatives against CES
| Compound | Ester Group | Statistical K(M) Value (P-value) | Reference |
|---|---|---|---|
| MTO | Methyl | >0.06 | researchgate.netresearchgate.net |
| FETO | 2-Fluoroethyl | ||
| ETO | Ethyl | >0.09 | researchgate.netresearchgate.net |
| FETO | 2-Fluoroethyl |
Cellular Studies and Molecular Pathway Analysis (Excluding Clinical Human Trials).frontiersin.org
In vitro cellular studies provide valuable insights into the mechanisms of action of novel compounds, including their effects on cell growth and survival.
Effects on Cellular Proliferation and Apoptosis in In Vitro Models.frontiersin.org
The imidazole scaffold is a common feature in many compounds with demonstrated anticancer properties. mdpi.comdovepress.com Imidazole derivatives have been shown to induce apoptosis and suppress the proliferation of various cancer cell lines. mdpi.comdovepress.com
For example, a study on novel imidazole derivatives demonstrated their ability to interfere with the proliferation of myeloid leukemia cell lines. nih.govnih.gov These compounds were found to induce apoptosis, which was associated with the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway. nih.govnih.gov Another study reported that certain imidazole derivatives induced cell cycle arrest at the G2/M phase and triggered apoptosis in breast cancer cells. mdpi.com
While these studies were not conducted specifically on this compound, they highlight the potential of the broader class of imidazole derivatives to exert anti-proliferative and pro-apoptotic effects, warranting further investigation into the specific activities of the fluoroethylated analogs.
Modulation of Intracellular Signaling Pathways (e.g., Wnt/β-catenin, AXL-RTK)
The Wnt/β-catenin signaling pathway is crucial for embryonic development, cell proliferation, and tissue homeostasis. mdpi.comfrontiersin.org Its dysregulation is a known factor in the onset and progression of various cancers. mdpi.com Imidazole derivatives have been shown to influence this pathway. For instance, pyridinyl imidazole compounds can suppress melanogenesis by inhibiting the canonical Wnt/β-catenin pathway. plos.org This inhibition leads to a decrease in the expression of Tcf/Lef target genes, which are essential components of the β-catenin signaling network. plos.org While some studies suggest that imidazoles interfere with the transcriptional activity of β-catenin rather than its expression level, the precise mechanisms are still under investigation. plos.org
Similarly, the AXL receptor tyrosine kinase (AXL-RTK) is another critical target implicated in cancer progression, promoting cell proliferation, survival, and invasion. nih.gov AXL-RTK activation can lead to the stabilization of β-catenin, linking it to the Wnt signaling pathway. nih.gov Research has demonstrated that targeting AXL-RTK can lead to the downregulation of β-catenin target genes, such as c-myc and AXIN2, and induce apoptosis in leukemia cell lines. nih.govresearchgate.net This highlights the potential of imidazole derivatives that modulate AXL-RTK as a therapeutic strategy in cancers where this pathway is overactive. nih.govresearchgate.net The interplay between AXL-RTK and other receptors, such as the IL-15 receptor, further underscores the complexity of its signaling network, where AXL can serve as a key element for integrating multiple environmental signals. embopress.org
Preclinical In Vivo Imaging and Target Specificity Studies (Animal Models)
The development of molecular imaging techniques has greatly advanced preclinical research, allowing for non-invasive monitoring of biological processes in living animal models. oatext.com Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful modalities that utilize radiolabeled tracers to visualize and quantify molecular targets in vivo. oatext.commdpi.com
Assessment of Target Engagement and Specificity in Animal Models
Fluoroethyl-labeled imidazole derivatives are frequently used as PET tracers to assess target engagement and specificity in animal models. researchgate.net For example, a 18F-labeled ligand was developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation. researchgate.net In vivo PET/CT imaging in mice showed higher uptake of the tracer in the brains of mice with induced neuroinflammation compared to control mice. researchgate.net The specificity of this tracer for CSF1R was confirmed by a significant reduction in brain uptake after pretreatment with a known CSF1R inhibitor. researchgate.net
Similarly, other studies have used radiolabeled compounds to evaluate target specificity in various disease models. For instance, [177Lu]Lu-BQ7876 was used to assess binding to PSMA-expressing cells in mice, demonstrating specific uptake in tumors. uu.se These studies are crucial for validating new tracers and confirming that they bind to their intended molecular target in a living organism, a critical step in the development of new diagnostic and therapeutic agents. mdpi.comuu.se
Investigation of Accumulation Mechanisms in Hypoxic Cells via Nitroimidazole Derivatives
Tumor hypoxia, or low oxygen level, is a major factor contributing to resistance to cancer therapies. nih.gov Nitroimidazole derivatives, particularly those labeled with fluorine-18 (B77423) like [18F]fluoromisonidazole (FMISO) and [18F]fluoroazomycin arabinoside (FAZA), are widely used as PET tracers to image hypoxic tissues. nih.govamegroups.org
The mechanism of their selective accumulation in hypoxic cells involves bioreductive activation. nih.govopenmedscience.com In low-oxygen environments, the nitro group of the imidazole is reduced by intracellular nitroreductases. amegroups.orgopenmedscience.com This initial one-electron reduction is reversible in the presence of oxygen. mdpi.com However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive species that covalently bind to cellular macromolecules like proteins and glutathione (B108866). nih.govopenmedscience.com This "trapping" mechanism prevents the tracer from diffusing out of the cell, leading to its accumulation and allowing for visualization by PET. nih.govnih.gov Studies have shown that the primary trapped metabolite is a glutathione conjugate of the reduced nitroimidazole. nih.gov The efficiency of this trapping depends on cellular factors, including the levels of glutathione and the activity of enzymes like glutathione S-transferase. nih.gov More hydrophilic derivatives like FAZA exhibit faster clearance from normoxic tissues, leading to higher contrast images of hypoxic areas. amegroups.org
| Tracer | Full Name | Key Feature | Accumulation Mechanism |
|---|---|---|---|
| [¹⁸F]FMISO | 1-(2-nitro-1-imidazolyl)-3-[¹⁸F]fluoro-2-propanol | Well-established hypoxia tracer. amegroups.org | Bioreductive activation and trapping in hypoxic cells. openmedscience.com |
| [¹⁸F]FAZA | 1-{5-[¹⁸F]fluoro-5-deoxy-a-D-arabinofuranosyl}-2-nitroimidazole | More hydrophilic, leading to higher tumor-to-background ratios. amegroups.org | Bioreductive activation and trapping in hypoxic cells. nih.govamegroups.org |
| [¹²³I]IAZA | Iodoazomycin arabinoside | SPECT imaging agent for hypoxia. openmedscience.com | Similar bioreductive trapping mechanism. openmedscience.com |
Dopamine (B1211576) Transporter (DAT) Ligand Binding Studies
The dopamine transporter (DAT) is a protein that regulates dopamine levels in the brain and is a key target in neurological and psychiatric disorders. nih.govmdpi.com Fluoroethyl imidazole derivatives have been explored as ligands for imaging DAT using PET. researchgate.net Cocaine analogues, such as those based on the phenyltropane structure, have been modified to create selective DAT ligands. researchgate.netresearchgate.net
Photoaffinity labeling studies have helped to map the binding sites on the DAT protein. nih.gov These studies use ligands that, upon photoactivation, form a covalent bond with the transporter, allowing researchers to identify the specific protein fragments involved in binding. nih.gov Such research has confirmed that DAT has multiple transmembrane domains and that different classes of ligands may bind to distinct regions of the protein. nih.gov The development of selective radioligands, including fluoroethylated compounds, is essential for studying DAT function in vivo and for the diagnosis of diseases like Parkinson's disease. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Fluoroethyl Imidazole Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. ajrconline.orgmdpi.com For imidazole derivatives, SAR studies have been crucial in identifying the key structural features required for a desired pharmacological effect. nih.govmdpi.com
Research on (arylalkyl)imidazole anticonvulsants, for example, has suggested that the alkylimidazole portion of the molecule is the primary pharmacophore, while the lipophilic aryl group mainly influences blood-brain barrier penetration. nih.gov By modifying the aryl group, researchers have developed compounds with improved potency and reduced toxicity compared to initial leads like nafimidone (B1677899) and denzimol. nih.gov
In the context of developing PET tracers, SAR studies focus on optimizing properties like target affinity, selectivity, and metabolic stability. For instance, in the development of a PET tracer for fatty acid amide hydrolase (FAAH), a series of imidazole analogues were synthesized to reduce lipophilicity from a pyrazole (B372694) lead. nih.gov Modifications, such as adding a methyl substituent on the imidazole ring or creating fluoroethyl analogues, were explored to balance potency with suitable properties for imaging, ultimately leading to the selection of a promising candidate for clinical investigation. nih.gov These studies highlight how subtle changes to the fluoroethyl imidazole scaffold can significantly impact the compound's biological profile. nih.gov
| Compound Class | Key SAR Finding | Impact on Activity | Reference |
|---|---|---|---|
| (Arylalkyl)imidazole Anticonvulsants | The alkylimidazole is the likely pharmacophore; the aryl group affects CNS penetration. | Modification of the aryl group (e.g., to fluorenyl) improved potency and toxicity profiles. | nih.gov |
| FAAH Inhibitor PET Tracers | Introduction of an imidazole ring and subsequent modifications (e.g., fluoroethylation) helped optimize lipophilicity and potency. | Led to the development of [¹¹C]-6 (MK-3168), a suitable PET tracer with good brain uptake and specific signal. | nih.gov |
| Angiotensin II Receptor Antagonists | Quantitative SAR (QSAR) models identified structural requirements for antagonist activity. | Aids in the design of novel antihypertensive molecules with enhanced potency. | nih.gov |
Exploration as Chemical Biology Tools and Ligands
Beyond their direct therapeutic or diagnostic potential, this compound derivatives and related compounds serve as valuable chemical biology tools. uni-muenster.de These small molecules are used to probe the function of biological systems, such as ion channels, by acting as selective ligands to study ligand recognition and unravel cellular pathophysiology. uni-muenster.de
The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com Its unique electronic properties and capacity for hydrogen bonding make it a versatile core for designing ligands for enzymes, receptors, and transporters. ajrconline.orgmdpi.com For example, radiolabeled imidazole-based ligands are indispensable tools in PET imaging for visualizing and quantifying their targets in vivo. nih.govhzdr.de The development of highly selective ligands, such as those targeting the sigma-2 receptor or the dopamine transporter, allows for detailed investigation of these targets' roles in health and disease. researchgate.nethzdr.de This utility as research tools is critical for validating new drug targets and understanding complex biological processes. nih.govuni-muenster.de
Advanced Research and Design Principles
Molecular Design Strategies Incorporating Fluoroethyl Imidazoles
The incorporation of the 1-(2-fluoroethyl)-1H-imidazole moiety into larger molecules is a strategic decision in medicinal chemistry and materials science, driven by the unique properties conferred by the fluoroethyl group and the imidazole (B134444) core. The design strategies often focus on modulating physicochemical and biological properties such as metabolic stability, binding affinity, and lipophilicity.
Rational design is a targeted approach to creating new molecules with desired functions. In the context of fluoroethyl imidazoles, this involves the strategic placement of the 2-fluoroethyl group to enhance interactions with biological targets or improve pharmacokinetic profiles. The introduction of fluorine is a common tactic in medicinal chemistry to block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
The imidazole ring itself is a versatile scaffold, capable of participating in hydrogen bonding (as an acceptor) and metal coordination. The 2-fluoroethyl substituent modifies the electronic properties of the imidazole ring through its inductive effect, which can influence the pKa of the ring nitrogens and the strength of its interactions. This modulation is a key aspect of the rational design of molecules like enzyme inhibitors or receptor ligands. For example, in the design of Positron Emission Tomography (PET) tracers, the fluoroethyl group (often containing Fluorine-18) is attached to a biologically active molecule. The design process aims to retain the parent molecule's affinity for its target while introducing the imaging isotope in a metabolically stable position. The selection of the N-fluoroethylation strategy is a rational choice to balance the need for target affinity with efficient synthesis and favorable in vivo imaging characteristics.
While the imidazole nucleus is used in various materials, including polymers and metal-organic frameworks, the specific application of this compound in material science, particularly in the field of chiral polymers, is not extensively documented in the available literature. Research on chiral polymers often involves the induction of chirality in achiral polymer backbones through interactions with chiral molecules or solvents. Although heterocyclic compounds can be part of these polymer systems, the direct use of this compound in creating or influencing chiral polymer structures has not been a prominent research focus.
Computational Chemistry and Molecular Modeling Investigations
Computational methods are essential tools for predicting the behavior and properties of molecules like this compound, guiding further experimental research. These in silico studies provide insights into how the molecule might interact with biological systems and its intrinsic electronic characteristics.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For derivatives of this compound, docking studies would be employed to understand how the molecule fits into a protein's active site. The imidazole core can form key hydrogen bonds and π-π stacking interactions, while the flexible 2-fluoroethyl chain explores different conformations within the binding pocket.
Quantum chemical calculations are used to model the electronic structure and predict the reactivity of molecules. For this compound, these studies focus on how the electron-withdrawing fluorine atom influences the electron distribution across the molecule. This influence affects key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.
Studies on similar imidazole-based compounds reveal that the active frontier molecular orbitals are often concentrated on the azole ring. The introduction of the fluoroethyl group is expected to lower the energy of the molecular orbitals due to the inductive effect of fluorine. Molecular Electrostatic Potential (MESP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting the nitrogen atoms of the imidazole ring as likely sites for electrophilic attack or coordination.
| Computational Property | Predicted Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₅H₇FN₂ | |
| Molecular Weight | 114.12 g/mol | |
| Topological Polar Surface Area (TPSA) | Calculated values for related structures suggest a moderate TPSA, influencing solubility and membrane permeability. For example, this compound-4-carboxylic acid has a TPSA of 55.12 Ų. | |
| LogP (Partition Coefficient) | Calculated values for related structures are typically low and positive (e.g., 0.55 for the carboxylic acid derivative), indicating some lipophilicity. | |
| Reactivity | The fluorine atom's inductive effect enhances the acidity of any C-H protons on the imidazole ring and influences the nucleophilicity of the nitrogen atoms. The molecule is susceptible to hydrolytic defluorination under harsh acidic or basic conditions. |
Developing Fluoroethyl Imidazoles as Building Blocks for Complex Molecules
The this compound scaffold serves as a valuable building block in organic synthesis for constructing more complex, functional molecules. Its utility stems from the combination of the reactive imidazole core and the modifying fluoroethyl group. The imidazole ring can undergo further substitution, and the nitrogen atoms can be used to direct reactions or coordinate to metals.
A significant application of this building block is in the synthesis of PET radiotracers. In this context, a precursor molecule is functionalized with a 2-([¹⁸F]fluoroethyl) group. The synthesis of [¹⁸F]fluoroethyl tosylate or bromide is a common preliminary step, and this reagent is then used to alkylate a nitrogen atom on a precursor molecule, such as an imidazole derivative. This method has been successfully applied to create a variety of PET imaging agents for targets in the brain and other tissues.
Beyond PET chemistry, fluorinated imidazoles are recognized as important intermediates for creating diverse chemical libraries. The presence of the fluorine atom can enhance the biological properties of the final compound. Synthetic routes often involve the N-alkylation of an imidazole ring with a 2-fluoroethyl-containing electrophile. The resulting this compound can then be further elaborated through reactions at other positions on the imidazole ring to build up molecular complexity, leading to new chemical entities for various research applications.
Synthesis of Side-Chain Fluorinated Histamine (B1213489) and Histidinol Analogues
The introduction of fluorine into the side chain of biologically significant imidazoles, such as histamine and histidinol, is a key strategy in medicinal chemistry to create analogues with modified pharmacological properties. grantome.com The synthesis of these fluorinated derivatives involves several specialized chemical strategies, including the functionalization of vinyl imidazole precursors and deoxyfluorination methods. researchgate.netresearchgate.net
A prominent method for preparing side-chain fluorinated histamines involves the use of 1-trityl-4-vinyl-1H-imidazole as a starting material. researchgate.netresearchgate.net The synthesis proceeds through the addition of a bromine monofluoride equivalent ("FBr") across the vinyl group's double bond. This reaction follows Markovnikov regioselectivity, yielding a bromo-fluoroethyl intermediate. researchgate.net Subsequent chemical transformations, including substitution with an azide (B81097) group, reduction, and deprotection, lead to the formation of β-fluorohistamine. researchgate.net A similar pathway, involving a second "FBr" addition after an elimination step, is employed to synthesize β,β-difluorohistamine. researchgate.netresearchgate.net
For the asymmetric synthesis of optically active β-fluorohistidinols, a more recent approach utilizes a Grignard reagent derived from a protected 4-iodoimidazole. grantome.com This reagent reacts with the optically active Garner aldehyde, which establishes the enantiopure (S)-alpha-amino group and a beta-hydroxyl group. grantome.com The crucial fluorination step is accomplished through deoxofluorination, followed by deprotection to yield the target β-fluorohistidinol. grantome.com This method represents an advancement over previous routes that produced racemic mixtures. grantome.com
A summary of a synthetic route to side-chain fluorinated histamines is presented below:
Table 1: Synthetic Pathway to Side-Chain Fluorinated Histamines
| Step | Reactant | Reagent/Condition | Product |
|---|---|---|---|
| 1 | 1-Trityl-4-vinyl-1H-imidazole | "FBr" addition | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole researchgate.net |
| 2 | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole | 1. Azide substitution2. Reduction3. Deprotection (removal of trityl group) | β-Fluorohistamine researchgate.net |
| 3 | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole | Elimination of HBr | Intermediate Vinyl Fluoride (B91410) |
| 4 | Intermediate Vinyl Fluoride | Second "FBr" addition | 4-(2-Bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole researchgate.net |
| 5 | 4-(2-Bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole | 1. Azide substitution2. Reduction3. Deprotection | β,β-Difluorohistamine researchgate.net |
These synthetic methodologies are crucial for accessing side-chain fluorinated analogues, which serve as valuable tools for pharmacological research and drug design. grantome.com
Application in Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. mdpi.comnih.gov This approach aims to create new chemical entities with potentially enhanced affinity, improved selectivity, or a modified biological activity profile compared to the parent molecules. mdpi.com The compound this compound represents a valuable building block for such strategies due to the unique properties conferred by the imidazole ring and the fluoroethyl side chain. qau.edu.pkchemenu.com
In hybridization strategies, the this compound moiety can be linked to other bioactive molecules. mdpi.com For instance, similar functionalized heterocycles, like 2-nitro-1-vinyl-1H-imidazole, have been used as building blocks to be coupled with other agents to design new antiparasitic drugs. mdpi.com The vinyl group in that case, or the fluoroethyl group in the title compound, acts as a linker or a key interacting component within the target's binding site. The design of such hybrids often leverages known coupling reactions to connect the pharmacophoric fragments. mdpi.com
The rationale behind using a scaffold like this compound in molecular hybridization includes:
Pharmacophore Combination: Linking the imidazole core to another known active agent to target multiple pathways or enhance the primary activity.
Modulation of Properties: The fluoroethyl group can fine-tune properties like pKa, stability, and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. nih.gov
Structural Scaffold: The substituted imidazole serves as a rigid and chemically stable core from which other functional groups can be appended to explore the chemical space around a biological target. chemenu.com
Research on related fluoroethyl-substituted pyrazoles and triazoles further supports their utility as lead compounds and building blocks in medicinal chemistry for developing novel therapeutic agents. qau.edu.pk
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-trityl-4-vinyl-1H-imidazole |
| 2-nitro-1-vinyl-1H-imidazole |
| 4-(2-Bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole |
| 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole |
| 4-iodoimidazole |
| β,β-difluorohistamine |
| β-fluorohistamine |
| Garner aldehyde |
| Histamine |
| Histidinol |
| Pyrazole (B372694) |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of more efficient and selective methods for synthesizing 1-(2-fluoroethyl)-1H-imidazole and its analogs is a primary focus for future research. While established methods exist, the quest for greater yields, reduced reaction times, and more environmentally friendly processes continues. ajrconline.org
Key areas of exploration include:
Catalyst-Free and Metal-Catalyzed Reactions: Researchers are investigating novel catalyst systems, including metal-catalyzed cyclization and catalyst-free approaches like microwave-assisted synthesis, to improve the efficiency of imidazole (B134444) ring formation. ajrconline.orgchim.itnih.gov The use of hypervalent iodonium (B1229267) salts has also shown promise for the fluoroalkylation of imidazoles. researchgate.net
Late-Stage Fluorination: Developing methods for introducing the fluoroethyl group at a later stage in the synthetic sequence offers greater flexibility and access to a wider range of derivatives. ehu.es This includes exploring novel fluoromethylating agents and transition-metal-mediated reactions. nih.gov
A comparison of traditional and emerging synthetic strategies highlights the potential for improvement:
| Synthetic Approach | Traditional Methods | Emerging Methods | Potential Advantages of Emerging Methods |
| Imidazole Ring Formation | Debus-Radziszewski Synthesis ajrconline.org | Microwave-Assisted Synthesis, ajrconline.org Metal-Catalyzed Cyclization ajrconline.org | Faster reaction times, higher yields, increased structural diversity. |
| Fluoroethylation | Alkylation with fluoroethyl halides acs.org | Late-stage functionalization, ehu.es Hypervalent iodonium salts researchgate.net | Greater substrate scope, improved regioselectivity, milder reaction conditions. |
| Overall Efficiency | Multi-step, often with moderate yields | One-pot reactions, ajrconline.org flow chemistry | Reduced waste, lower costs, improved scalability. |
In-depth Mechanistic Understanding of Metabolic Transformations and C–F Bond Stability in Biological Systems
A critical area for future investigation is the metabolic fate of this compound and the stability of its carbon-fluorine (C-F) bond within biological systems. While the C-F bond is one of the strongest in organic chemistry, enzymatic processes can lead to its cleavage. alfa-chemistry.comrsc.org
Future research will focus on:
Identifying Metabolic Pathways: Detailed studies are needed to elucidate the specific enzymatic pathways responsible for the metabolism of fluoroethyl imidazoles. nih.gov This includes identifying the role of cytochrome P450 enzymes in processes like hydroxylation and N-demethylation. acs.org
Mechanisms of Defluorination: Understanding the precise mechanisms of enzymatic defluorination is crucial. nih.govresearchgate.netresearchgate.net Research suggests that both oxidative and hydrolytic pathways can contribute to C-F bond cleavage. acs.org The stability of the C-F bond can be influenced by neighboring functional groups within the molecule. acs.orgnih.gov
Predicting Metabolic Stability: Developing predictive models for the metabolic stability of fluoroethyl imidazole derivatives will be essential for designing next-generation compounds with improved pharmacokinetic profiles. This involves considering factors that can facilitate the heterolytic cleavage of the C-F bond. acs.org The perceived resistance of some fluorinated compounds to degradation is now thought to be more of a biological optimization problem than a simple matter of C-F bond strength. nih.gov
Discovery of New Biological Targets and Pathways Modulated by Fluoroethyl Imidazoles
The imidazole scaffold is a common feature in many biologically active molecules, and fluoroethyl imidazoles are no exception. ajrconline.org Future research aims to identify novel biological targets and signaling pathways that are modulated by this class of compounds.
Promising avenues of inquiry include:
Exploring New Therapeutic Areas: While some fluoroethyl imidazole derivatives have been investigated for their role in cancer and neuroinflammation, their potential in other disease areas remains largely unexplored. nih.govresearchgate.net
Target Deconvolution: For compounds that show interesting biological activity, identifying their specific molecular targets is a key challenge. Techniques like proteomic profiling can be employed to uncover these interactions.
Pathway Analysis: Once a target is identified, further research is needed to understand how modulation of that target by a fluoroethyl imidazole affects downstream signaling pathways. nih.govnih.gov This could reveal new therapeutic opportunities and potential off-target effects. For example, compounds that modulate the Hedgehog signaling pathway have been discovered. nih.gov
Development of Advanced Preclinical Imaging Probes for Emerging Biomarkers
Radiolabeled derivatives of this compound, particularly those incorporating fluorine-18 (B77423), are valuable tools for positron emission tomography (PET) imaging. nih.gov Future research will focus on developing novel PET probes to visualize and quantify emerging biomarkers of disease. nih.govnih.govthno.org
Key research directions include:
Targeting Novel Biomarkers: There is a growing need for PET probes that can image novel biomarkers associated with conditions like neuroinflammation, cancer, and cardiovascular disease. nih.govthno.orgnih.govdoi.org This includes enzymes, receptors, and other proteins whose expression or activity is altered in disease states. nih.govdoi.orgmdpi.com
Improving Probe Properties: Efforts will be directed towards optimizing the properties of existing and new probes, such as their affinity and selectivity for the target, as well as their pharmacokinetic profiles to ensure good image quality. nih.govnih.gov This may involve modifying the core fluoroethyl imidazole structure to enhance binding or reduce non-specific uptake. nih.gov
Activatable Probes: A particularly exciting area is the development of "activatable" probes that only become visible by PET upon interaction with their specific biological target. nih.gov This can significantly improve the signal-to-noise ratio and provide more precise information about biological processes. nih.gov
Examples of potential emerging biomarkers for which fluoroethyl imidazole-based probes could be developed:
| Biomarker Category | Specific Examples | Associated Diseases | Potential Imaging Application |
| Enzymes | Caspase-3, nih.gov Matrix Metalloproteinases (MMPs), thno.org Cyclooxygenase-2 (COX-2) nih.gov | Cancer, Inflammation, Apoptosis | Assessing treatment response, detecting inflammation |
| Receptors | Translocator Protein (TSPO), thno.org Angiotensin II Type 1 Receptors nih.gov | Neuroinflammation, thno.org Cardiovascular disease nih.gov | Imaging glial activation, assessing cardiovascular risk |
| Tumor Microenvironment | Hypoxia, nih.gov Fibroblast Activation Protein (FAP) nih.gov | Cancer | Delineating tumor regions, guiding therapy |
Computational Approaches for Predictive Design and Optimization of Fluoroethyl Imidazole Derivatives
Computational methods are becoming increasingly indispensable in drug discovery and probe development. In the context of fluoroethyl imidazoles, these approaches can accelerate the design and optimization process.
Future research will leverage:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of fluoroethyl imidazole derivatives with their biological activity or imaging properties. researchgate.netfrontiersin.orgresearchgate.net These models can then be used to predict the properties of novel, untested compounds. scielo.br
Molecular Docking and Dynamics: Molecular docking simulations can predict how these compounds bind to their target proteins, providing insights into the key interactions that drive affinity and selectivity. researchgate.netscielo.br Molecular dynamics simulations can further explore the stability of these interactions over time. scielo.br
Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict key properties such as solubility, membrane permeability, and metabolic stability, helping to prioritize compounds with favorable drug-like or probe-like characteristics. ufla.br
By integrating these computational approaches, researchers can more rationally design and optimize fluoroethyl imidazole derivatives, reducing the time and cost associated with experimental screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
